molecular formula C3H6O3 B583790 DL-[1,2-13C2]glyceraldehyde CAS No. 478529-51-0

DL-[1,2-13C2]glyceraldehyde

Cat. No.: B583790
CAS No.: 478529-51-0
M. Wt: 92.063
InChI Key: MNQZXJOMYWMBOU-ZKDXJZICSA-N
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Description

DL-[1,2-13C2]glyceraldehyde is a labeled form of glyceraldehyde, where the carbon atoms at positions 1 and 2 are replaced with the carbon-13 isotope. This compound is a simple monosaccharide and serves as an important biochemical tool in various research fields. Its molecular formula is C3H6O3, and it has a molecular weight of 92.06 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-[1,2-13C2]glyceraldehyde can be synthesized through the oxidation of an equimolar mixture of D-fructose and L-sorbose using lead tetraacetate in acetic acid. The reaction yields a formic acid-glycolic acid diester of glyceraldehyde, which is then hydrolyzed with dilute acid to obtain the final product .

Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the synthesis typically involves the use of isotopically labeled precursors and controlled reaction conditions to ensure the incorporation of carbon-13 isotopes at the desired positions.

Chemical Reactions Analysis

Types of Reactions: DL-[1,2-13C2]glyceraldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

DL-[1,2-13C2]glyceraldehyde is widely used in scientific research due to its labeled carbon atoms, which allow for detailed tracking and analysis in metabolic studies. Some key applications include:

Comparison with Similar Compounds

    DL-glyceraldehyde: The non-labeled form of glyceraldehyde.

    D-glyceraldehyde: The D-isomer of glyceraldehyde.

    L-glyceraldehyde: The L-isomer of glyceraldehyde.

Uniqueness: DL-[1,2-13C2]glyceraldehyde is unique due to its isotopic labeling, which provides a powerful tool for tracing and studying metabolic processes. This labeling distinguishes it from other similar compounds and enhances its utility in research applications .

Biological Activity

DL-[1,2-13C2]glyceraldehyde is a stable isotope-labeled form of glyceraldehyde that has garnered interest in metabolic research due to its role as a tracer in various biochemical pathways. This article explores the biological activity of this compound, focusing on its metabolic pathways, applications in research, and implications for understanding cellular metabolism.

Overview of Glyceraldehyde and Its Isotopes

Glyceraldehyde is a three-carbon sugar that plays a crucial role in glycolysis and the pentose phosphate pathway (PPP). The introduction of stable isotopes like carbon-13 allows researchers to trace metabolic pathways and study the dynamics of carbohydrate metabolism. This compound specifically allows for the observation of how carbon atoms are rearranged during metabolic processes.

Glycolysis

Glycolysis is the primary pathway through which glucose is metabolized to produce energy. This compound can be converted into glyceraldehyde-3-phosphate (G3P), an essential intermediate in glycolysis. The conversion involves the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which catalyzes the oxidation and phosphorylation of G3P. Research has shown that GAPDH activity can be influenced by post-translational modifications, such as acetylation, which enhances its catalytic efficiency .

Pentose Phosphate Pathway (PPP)

The PPP is critical for generating NADPH and ribose-5-phosphate, necessary for nucleotide synthesis and maintaining cellular redox balance. This compound's role in this pathway has been elucidated through studies utilizing NMR spectroscopy to track isotopomer formation. The incorporation of labeled glyceraldehyde into the PPP generates distinct isotopomers that can be analyzed to assess pathway activity under various physiological conditions .

Case Studies and Research Findings

Several studies have utilized this compound to explore its biological activity:

  • Metabolic Flux Analysis : A study demonstrated that administering this compound in animal models allowed researchers to trace metabolic flux through glycolysis and the PPP. The resulting isotopomer distribution provided insights into how different tissues utilize carbohydrates under fed versus fasting states .
  • Cancer Metabolism : Research has indicated that tumor cells exhibit altered metabolism characterized by increased glycolytic flux even in aerobic conditions. By using this compound as a tracer, scientists were able to observe enhanced GAPDH activity linked to tumor growth and proliferation .
  • Nutritional Studies : In studies focused on dietary impacts on metabolism, this compound has been employed to evaluate how different diets influence glucose metabolism and the PPP in liver and muscle tissues .

Data Tables

The following table summarizes key findings from studies involving this compound:

Study FocusKey FindingsMethodology
Metabolic FluxTraced pathways through glycolysis and PPPNMR Spectroscopy
Cancer MetabolismIncreased GAPDH activity correlates with tumor growthEnzyme Activity Assays
Nutritional ImpactDietary changes affect glucose metabolism dynamicsAnimal Model Studies

Q & A

Basic Research Questions

Q. How is DL-[1,2-13C₂]glyceraldehyde synthesized, and what isotopic labeling techniques ensure high purity for metabolic studies?

  • DL-[1,2-13C₂]glyceraldehyde is synthesized via enzymatic or chemical methods using ¹³C-labeled precursors. Isotopic purity is achieved through controlled reaction conditions (e.g., avoiding isotopic scrambling) and validated via nuclear magnetic resonance (NMR) or mass spectrometry (MS) . For example, Omicron Biochemicals produces certified isotopomers with >99% ¹³C enrichment, as listed in their product catalog . Purification involves chromatography (e.g., HPLC) to isolate the labeled compound from unreacted intermediates .

Q. Why is ¹³C labeling at positions 1 and 2 critical for studying glycolytic and pentose phosphate pathway intermediates?

  • The ¹³C labels at C1 and C2 allow tracing of carbon flux through glycolysis and the pentose phosphate pathway. In glycolysis, labeled glyceraldehyde 3-phosphate ([2,3-¹³C₂]G3P) generates [2,3-¹³C₂]pyruvate, while transketolase in the pentose phosphate pathway redistributes labels into pentoses and hexoses, enabling flux quantification via isotopic enrichment patterns in downstream metabolites .

Q. What are the key challenges in purifying and stabilizing DL-[1,2-13C₂]glyceraldehyde for in vitro assays?

  • Challenges include minimizing racemization (conversion between D- and L-forms) and preventing degradation (e.g., oxidation). Stabilization requires storage at -80°C in anhydrous solvents (e.g., methanol) and avoiding repeated freeze-thaw cycles. Purity is confirmed via thin-layer chromatography (TLC) or LC-MS .

Q. How does the isotopic labeling of DL-glyceraldehyde affect its reactivity in enzymatic assays compared to unlabeled analogs?

  • The kinetic isotope effect (KIE) for ¹³C is negligible (<1%), ensuring enzymatic reactions proceed at rates comparable to unlabeled substrates. However, isotopic enrichment must be validated to avoid misinterpretation of metabolic flux due to isotopic dilution .

Advanced Research Questions

Q. How can researchers design isotope-tracing experiments using DL-[1,2-13C₂]glyceraldehyde to resolve conflicting data on metabolic cross-talk between glycolysis and the pentose phosphate pathway?

  • Experimental Design:

  • Incubate cells/tissue with DL-[1,2-¹³C₂]glyceraldehyde under controlled nutrient conditions.
  • Use time-course sampling to extract metabolites (e.g., hexoses, pentoses, lactate).
  • Analyze ¹³C positional enrichment via tandem MS or 2D-NMR.
    • Data Interpretation:
  • Contradictions arise from compartmentalized labeling (cytosol vs. mitochondria) or enzyme isoform specificity. For example, transketolase activity in the pentose phosphate pathway redistributes ¹³C labels into ribose-5-phosphate, while glycolysis generates [2,3-¹³C₂]lactate. Flux balance analysis (FBA) models reconcile discrepancies by integrating isotopic and kinetic data .

Q. What analytical techniques are optimal for distinguishing [1,2-13C₂]glyceraldehyde-derived metabolites from endogenous pools in complex biological matrices?

  • GC-MS : Derivatize metabolites (e.g., silylation) to enhance volatility and detect ¹³C mass shifts.
  • LC-HRMS : Use high-resolution mass spectrometry to resolve isotopic fine structure (e.g., [M+2] peak for ¹³C₂-labeled species).
  • ¹³C-NMR : Track positional labeling in metabolites like glucose-6-phosphate (C1/C2 enrichment) and citrate (C4/C5 from acetyl-CoA) .

Q. How can isotopic scrambling during sample preparation be minimized when using DL-[1,2-13C₂]glyceraldehyde in high-temperature GC-MS workflows?

  • Use low-derivatization temperatures (<60°C) and rapid quenching (e.g., cold methanol) to prevent label migration. Validate methods with internal standards (e.g., [U-¹³C]glucose) to detect scrambling artifacts .

Q. What computational tools are recommended for modeling metabolic flux using ¹³C labeling data from DL-[1,2-13C₂]glyceraldehyde experiments?

  • Software like INCA (Isotopomer Network Compartmental Analysis) or OpenFLUX integrates MS/NMR data to reconstruct flux maps. These tools account for isotopic dilution, enzyme reversibility, and compartmentalization .

Q. Methodological Best Practices

  • Quality Control : Validate isotopic purity using certified reference materials (e.g., Omicron Biochemicals’ ¹³C₂-glyceraldehyde) .
  • Safety : Follow hazard protocols (WGK Germany 3) for handling hygroscopic and reactive aldehydes .
  • Data Reproducibility : Document derivatization protocols, MS/MS fragmentation patterns, and NMR acquisition parameters to enable cross-study comparisons .

Properties

IUPAC Name

2,3-dihydroxy(1,2-13C2)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/i1+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQZXJOMYWMBOU-ZKDXJZICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([13CH]([13CH]=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

92.063 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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